An In-depth Technical Guide to 2-Bromo-5-phenylthiazole (CAS: 133311-51-0)
An In-depth Technical Guide to 2-Bromo-5-phenylthiazole (CAS: 133311-51-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-phenylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic combination of a reactive bromine atom and a phenylthiazole core, a scaffold present in numerous bioactive compounds, makes it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of 2-Bromo-5-phenylthiazole, with a particular focus on its role in the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51).
Physicochemical Properties
2-Bromo-5-phenylthiazole is a yellow to brown solid at room temperature. Its core molecular structure consists of a thiazole ring brominated at the 2-position and substituted with a phenyl group at the 5-position.
| Property | Value | Reference |
| CAS Number | 133311-51-0 | [1][2] |
| Molecular Formula | C₉H₆BrNS | [2] |
| Molecular Weight | 240.12 g/mol | [1][2] |
| Boiling Point | 330.536 °C at 760 mmHg (Predicted) | [2] |
| Appearance | Yellow to brown solid | General Knowledge |
| Storage | 2-8°C, Inert Atmosphere | General Knowledge |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons of the phenyl group: δ 7.0–8.5 ppm. Thiazole ring proton: δ 6.5–7.5 ppm.[1] |
| ¹³C NMR | Phenyl group carbons: δ 115-161 ppm. Thiazole ring carbons: Signals characteristic of the heterocyclic core. |
| IR Spectroscopy | C-Br stretch: 550–600 cm⁻¹. C=N stretch (thiazole ring): ~1600 cm⁻¹.[1] |
| Mass Spectrometry | Molecular ion peaks at m/z 240 and 242 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation may involve the loss of Br, S, or cleavage of the phenyl group.[1] |
Synthesis of 2-Bromo-5-phenylthiazole
Several synthetic routes to 2-Bromo-5-phenylthiazole have been established, offering flexibility in terms of starting materials and reaction conditions. The key methods include direct bromination of 5-phenylthiazole, a Sandmeyer-type reaction from 2-amino-5-phenylthiazole, and transition metal-catalyzed cross-coupling reactions.
General Synthesis Workflow
General synthetic routes to 2-Bromo-5-phenylthiazole.
Experimental Protocols
Protocol 1: Direct Bromination of 5-Phenylthiazole
This method involves the electrophilic substitution of bromine onto the 5-phenylthiazole ring. The use of copper(II) bromide offers a milder and more selective alternative to molecular bromine.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
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Reagent Addition: Add copper(II) bromide (CuBr₂, 1.1-1.5 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-phenylthiazole.
Protocol 2: Sandmeyer-type Reaction from 2-Amino-5-phenylthiazole
This route converts a 2-amino group on the thiazole ring to a bromo substituent via a diazonium salt intermediate.[1]
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Diazotization: Dissolve 2-amino-5-phenylthiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
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Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic amount) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.
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Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
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Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Use in Suzuki Cross-Coupling Reactions
The bromine atom at the 2-position of 2-Bromo-5-phenylthiazole serves as a reactive handle for forming new carbon-carbon bonds via palladium-catalyzed Suzuki coupling.
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Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-5-phenylthiazole (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
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Reaction Conditions: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Drug Discovery: Targeting Fungal CYP51
Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects. 2-Bromo-5-phenylthiazole is a key intermediate in the synthesis of novel compounds targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.
The Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol from lanosterol is a multi-step process, with the demethylation of lanosterol at the 14α-position being a critical step catalyzed by the cytochrome P450 enzyme, CYP51. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption is the primary mechanism of action for azole antifungal drugs.
Inhibition of the fungal ergosterol biosynthesis pathway by a phenylthiazole derivative.
Conclusion
2-Bromo-5-phenylthiazole is a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the development of novel therapeutic agents. The ability to readily functionalize the 2-position via cross-coupling reactions, combined with the inherent biological relevance of the phenylthiazole scaffold, ensures its continued importance in the quest for new and improved drugs, especially in the fight against fungal infections. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging this important chemical entity in their scientific endeavors.
